Biotin-Aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

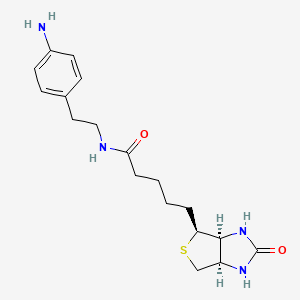

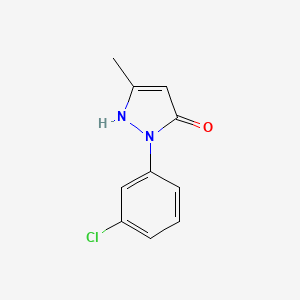

La biotina-anilina, también conocida como N-(4-aminofeniletil)-biotinamida, es un compuesto con la fórmula molecular C18H26N4O2S y un peso molecular de 362,49 g/mol . Es un derivado de la biotina, una vitamina B soluble en agua, y la anilina, un compuesto orgánico con un grupo amino unido a un anillo de benceno. La biotina-anilina se utiliza principalmente como una sonda para el etiquetado de ARN y ADN debido a su alta reactividad y especificidad .

Mecanismo De Acción

La biotina-anilina ejerce sus efectos a través de su alta afinidad por el ARN y el ADN. El compuesto etiqueta específicamente el ARN mitocondrial sin afectar al ARN citoplasmático. Este etiquetado selectivo se logra a través de la técnica de etiquetado de proximidad mediada por APEX2, donde la biotina-anilina actúa como sustrato para la enzima APEX2. La enzima cataliza la formación de un intermedio reactivo que une covalentemente la biotina-anilina a moléculas de ARN cercanas .

Análisis Bioquímico

Biochemical Properties

Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .

Metabolic Pathways

This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de biotina-anilina implica la reacción de biotina con anilina en condiciones específicas. Un método común es el acoplamiento de biotina con anilina utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de producción industrial

La producción industrial de biotina-anilina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

La biotina-anilina se somete a diversas reacciones químicas, incluyendo:

Oxidación: La biotina-anilina puede oxidarse para formar derivados de biotina-quinona.

Reducción: La reducción de biotina-anilina puede producir derivados de biotina-amina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Los nucleófilos como haluros, tioles y aminas se utilizan en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen biotina-quinona, biotina-amina y varios derivados de biotina sustituidos .

Aplicaciones en investigación científica

La biotina-anilina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sonda para el etiquetado y la detección de moléculas específicas en reacciones químicas.

Medicina: Se utiliza en ensayos de diagnóstico e investigación terapéutica para etiquetar y rastrear biomoléculas.

Industria: La biotina-anilina se utiliza en el desarrollo de biosensores y otras herramientas analíticas.

Aplicaciones Científicas De Investigación

Biotin-aniline has a wide range of applications in scientific research:

Chemistry: It is used as a probe for labeling and detecting specific molecules in chemical reactions.

Medicine: It is used in diagnostic assays and therapeutic research to label and track biomolecules.

Industry: This compound is utilized in the development of biosensors and other analytical tools.

Comparación Con Compuestos Similares

La biotina-anilina se compara con otros compuestos similares como la biotina-fenol y la biotinil tiramida:

Biotina-fenol: La biotina-anilina es un sustrato superior para el etiquetado mediado por APEX2, ofreciendo mayor eficiencia y especificidad.

Biotinil tiramida: La biotina-anilina proporciona una mejor eficiencia de etiquetado y especificidad espacial en comparación con la biotinil tiramida.

Lista de compuestos similares

- Biotina-fenol

- Biotinil tiramida

- Biotina-PEG-NH2

- Amina propárgica conjugada con biotina

En conclusión, la biotina-anilina es un compuesto versátil con aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Sus propiedades únicas y su alta reactividad la convierten en una herramienta invaluable para el etiquetado y el estudio de biomoléculas.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)